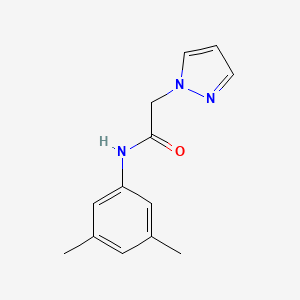
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a pyrazolone derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to protect against neuronal cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using different methods, and it is stable under various conditions. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can also be modified to introduce different functional groups, which can be used to tune its properties. However, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. One direction is the development of new synthetic methods that can yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in higher yields and with better purity. Another direction is the investigation of its potential applications in different fields, including materials science and analytical chemistry. Finally, the elucidation of its mechanism of action can provide insights into its potential therapeutic applications and can aid in the development of new drug candidates.
Synthesemethoden
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using different methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenylhydrazine with 2-bromoacetyl bromide, followed by the reaction with sodium pyrazolate. Both methods have been reported to yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in good yields.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been used as a reagent for the determination of various metal ions.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-6-11(2)8-12(7-10)15-13(17)9-16-5-3-4-14-16/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKYGYPFPRGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

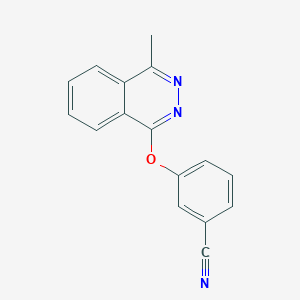
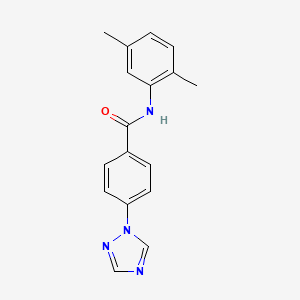
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)


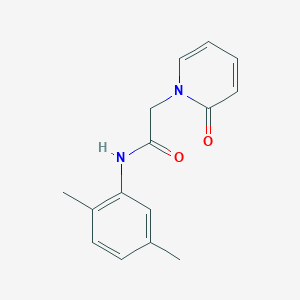
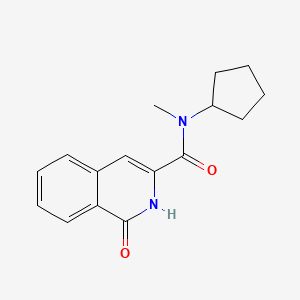

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)


